molecular formula C11H12N2O B2534728 4-Methyl-6-phenyl-2,3-dihydropyrazin-5-one CAS No. 91350-29-7

4-Methyl-6-phenyl-2,3-dihydropyrazin-5-one

Cat. No.: B2534728
CAS No.: 91350-29-7
M. Wt: 188.23
InChI Key: XZZQSCNTDQDRRG-UHFFFAOYSA-N
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Description

4-Methyl-6-phenyl-2,3-dihydropyrazin-5-one is a heterocyclic compound that belongs to the pyrazinone family. This compound is characterized by its unique structure, which includes a pyrazinone ring substituted with a methyl group at the 4-position and a phenyl group at the 6-position. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-phenyl-2,3-dihydropyrazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-phenyl-2,3-dihydropyrazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrazinone ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenyl-2,3-dihydropyrazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-6-phenyl-2,3-dihydropyrazin-5-one stands out due to its specific substitution pattern and the resulting unique chemical and biological properties

Properties

IUPAC Name

4-methyl-6-phenyl-2,3-dihydropyrazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZQSCNTDQDRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN=C(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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